3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione
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Overview
Description
3-(5-(tert-Butyl)isoxazol-3-yl)-1-methylimidazolidine-2,4-dione is a complex organic compound that features an isoxazole ring and an imidazolidine-2,4-dione moiety The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, while the imidazolidine-2,4-dione moiety is a cyclic urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing the isoxazole ring is through the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free methods are also available .
For the imidazolidine-2,4-dione moiety, a common approach involves the reaction of urea derivatives with appropriate carbonyl compounds under acidic or basic conditions . The final step involves coupling the isoxazole and imidazolidine-2,4-dione moieties under suitable reaction conditions, often involving the use of coupling reagents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction conditions precisely. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-(tert-Butyl)isoxazol-3-yl)-1-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: Oxazoles and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3-(5-(tert-Butyl)isoxazol-3-yl)-1-methylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(5-(tert-Butyl)isoxazol-3-yl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function . The imidazolidine-2,4-dione moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: This compound shares the isoxazole ring but has a different functional group, leading to distinct biological activities.
3,5-Disubstituted Isoxazoles: These compounds have similar structural features but differ in the substitution pattern on the isoxazole ring.
Uniqueness
3-(5-(tert-Butyl)isoxazol-3-yl)-1-methylimidazolidine-2,4-dione is unique due to its combination of the isoxazole ring and the imidazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
95460-46-1 |
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Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)7-5-8(12-17-7)14-9(15)6-13(4)10(14)16/h5H,6H2,1-4H3 |
InChI Key |
YDBLYUGYKMYKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N2C(=O)CN(C2=O)C |
Origin of Product |
United States |
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